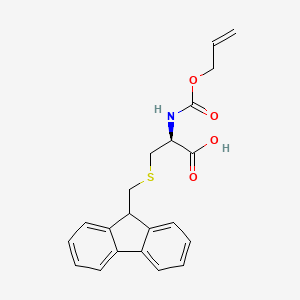
(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Unfortunately, the specific synthesis methods for this compound are not clearly outlined in the available resources .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact molecular formula is C18H10N4O2 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not clearly outlined in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.3 g/mol . Other specific properties such as melting point, boiling point, and density are not clearly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Compounds related to the specified chemical structure have been investigated for their synthesis and reactivity. For instance, 2-Aryl-4,4-bis(methylthio)-1,3-butadiene-1,1-dicarbonitriles react with sodium salts of malononitrile or ethyl cyanoacetate to yield derivatives that can undergo further chemical transformations, including the formation of substituted dihydropyridines upon treatment with aromatic amines (Peseke, 1981).
Photoredox Photoinitiating Systems
- Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives have been proposed as photosensitizers for highly effective photoinitiating systems under soft irradiation conditions. These systems have applications in 3D printing photopolymerization processes, demonstrating the versatility and potential of these compounds in advanced manufacturing technologies (Tomal et al., 2019).
Corrosion Inhibition
- 2-Aminobenzene-1,3-dicarbonitrile derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, and they show promise in protecting against corrosion, highlighting their potential utility in industrial applications (Verma et al., 2015).
Antibacterial and Antifungal Agents
- Compounds featuring the core structure have been synthesized and tested for their antibacterial and antifungal activities. The presence of electron-withdrawing groups and –OH groups in certain positions significantly impacts their antimicrobial efficacy, suggesting these compounds' potential in developing new antimicrobial agents (Desai et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[(4-amino-9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O2/c19-7-10(8-20)9-22-14-6-5-13(21)15-16(14)18(24)12-4-2-1-3-11(12)17(15)23/h1-6,9,22H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSRUPSOPWLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC=C(C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

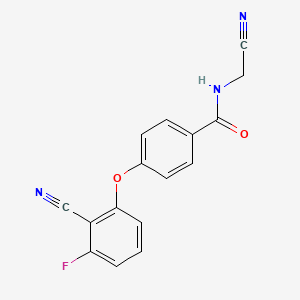
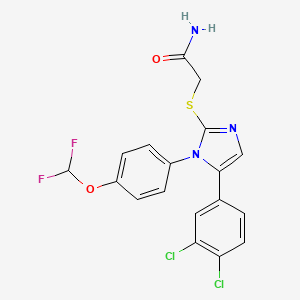

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2811674.png)
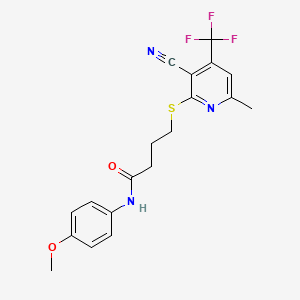
![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)
![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)
![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2811679.png)
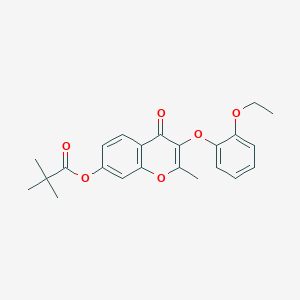
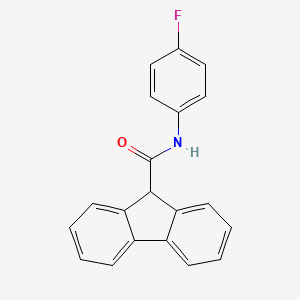
![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2811684.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811687.png)
